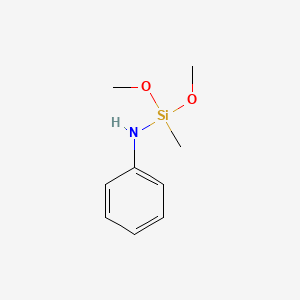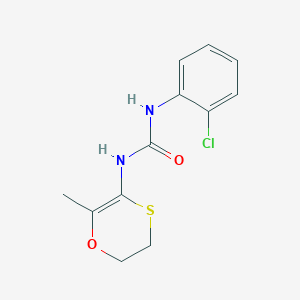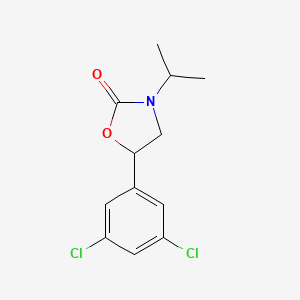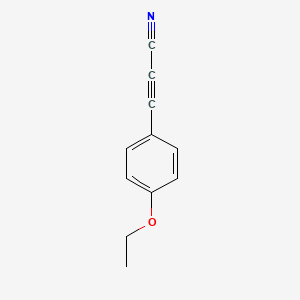
3-(4-Ethoxyphenyl)prop-2-ynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxyphenyl)prop-2-ynenitrile is an organic compound with the molecular formula C11H9NO It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a prop-2-ynenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)prop-2-ynenitrile typically involves the reaction of 4-ethoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)prop-2-ynenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Substitution reactions may involve reagents such as sodium hydride (NaH) or other strong bases.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Ethoxyphenyl)prop-2-ynenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)prop-2-ynenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can participate in nucleophilic addition reactions, while the ethoxyphenyl moiety may enhance binding affinity to certain biological targets. These interactions can modulate various biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)prop-2-ynenitrile
- 3-(4-Chlorophenyl)prop-2-ynenitrile
- 3-(4-Bromophenyl)prop-2-ynenitrile
Uniqueness
3-(4-Ethoxyphenyl)prop-2-ynenitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the ethoxy group may enhance solubility and alter the compound’s interaction with molecular targets .
Properties
CAS No. |
86213-26-5 |
|---|---|
Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)prop-2-ynenitrile |
InChI |
InChI=1S/C11H9NO/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h5-8H,2H2,1H3 |
InChI Key |
AEIKTIBRIAPFGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C#CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(2-Methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400878.png)
![Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]-](/img/structure/B14400884.png)
![4-(2-{[(2-Methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)benzoic acid](/img/structure/B14400888.png)
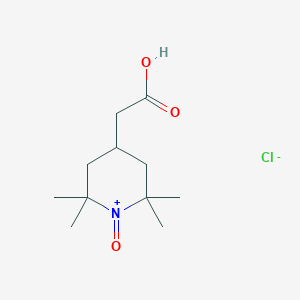
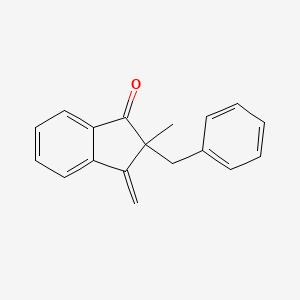
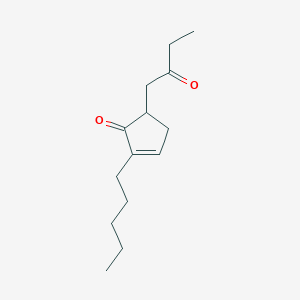
![1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B14400924.png)
![1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene](/img/structure/B14400927.png)
